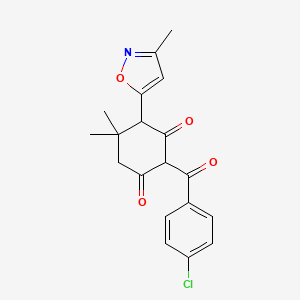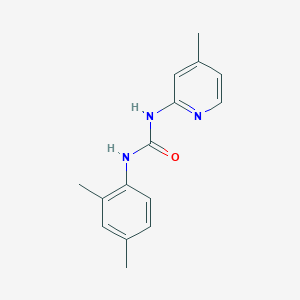
2-(4-chlorobenzoyl)-5,5-dimethyl-4-(3-methyl-5-isoxazolyl)-1,3-cyclohexanedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorobenzoyl)-5,5-dimethyl-4-(3-methyl-5-isoxazolyl)-1,3-cyclohexanedione, also known as Clodinafop-propargyl, is a herbicide that belongs to the group of aryloxyphenoxypropionate herbicides. It is used to control grass weeds in various crops such as wheat, barley, and oats. Clodinafop-propargyl is known for its high efficacy and low toxicity, making it an ideal herbicide for agricultural use.
作用机制
The mechanism of action of 2-(4-chlorobenzoyl)-5,5-dimethyl-4-(3-methyl-5-isoxazolyl)-1,3-cyclohexanedioneropargyl involves the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme that is essential for fatty acid synthesis in plants. 2-(4-chlorobenzoyl)-5,5-dimethyl-4-(3-methyl-5-isoxazolyl)-1,3-cyclohexanedioneropargyl binds to the ACCase enzyme and prevents the formation of malonyl-CoA, which is a precursor for fatty acid synthesis. This leads to the depletion of fatty acids in the plant cells, ultimately resulting in the death of the plant.
Biochemical and Physiological Effects:
2-(4-chlorobenzoyl)-5,5-dimethyl-4-(3-methyl-5-isoxazolyl)-1,3-cyclohexanedioneropargyl has been shown to have minimal impact on non-target organisms such as mammals, birds, and insects. It has a low toxicity profile and is rapidly metabolized in the environment. However, it may have some impact on soil microorganisms and earthworms, which are essential for soil health.
实验室实验的优点和局限性
2-(4-chlorobenzoyl)-5,5-dimethyl-4-(3-methyl-5-isoxazolyl)-1,3-cyclohexanedioneropargyl is an ideal herbicide for laboratory experiments due to its high efficacy and low toxicity. It is easy to handle and can be used in a variety of experimental setups. However, its use may be limited in experiments where non-target organisms such as soil microorganisms and earthworms are involved.
未来方向
There are several future directions for research on 2-(4-chlorobenzoyl)-5,5-dimethyl-4-(3-methyl-5-isoxazolyl)-1,3-cyclohexanedioneropargyl. One area of research could be the development of new formulations and delivery systems that enhance its efficacy and reduce its impact on non-target organisms. Another area of research could be the evaluation of its impact on soil health and the development of strategies to mitigate any negative effects. Additionally, more research could be conducted to evaluate its impact on weed resistance and the development of new herbicide-resistant crops.
合成方法
The synthesis of 2-(4-chlorobenzoyl)-5,5-dimethyl-4-(3-methyl-5-isoxazolyl)-1,3-cyclohexanedioneropargyl involves several steps. The first step involves the condensation of 4-chlorobenzoyl chloride with 5,5-dimethyl-1,3-cyclohexanedione in the presence of a base such as pyridine. The resulting intermediate is then reacted with 3-methyl-5-isoxazolecarboxylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The final product is obtained after purification and isolation using column chromatography.
科学研究应用
2-(4-chlorobenzoyl)-5,5-dimethyl-4-(3-methyl-5-isoxazolyl)-1,3-cyclohexanedioneropargyl has been extensively studied for its herbicidal activity and its impact on the environment. Several research studies have been conducted to evaluate its efficacy in controlling grass weeds in different crops. It has been found that 2-(4-chlorobenzoyl)-5,5-dimethyl-4-(3-methyl-5-isoxazolyl)-1,3-cyclohexanedioneropargyl is highly effective in controlling grass weeds such as Avena fatua, Lolium rigidum, and Phalaris paradoxa in wheat and barley crops.
属性
IUPAC Name |
2-(4-chlorobenzoyl)-5,5-dimethyl-4-(3-methyl-1,2-oxazol-5-yl)cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO4/c1-10-8-14(25-21-10)16-18(24)15(13(22)9-19(16,2)3)17(23)11-4-6-12(20)7-5-11/h4-8,15-16H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFZLJTYWBJNEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2C(=O)C(C(=O)CC2(C)C)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}-3,5-dimethylpiperidine oxalate](/img/structure/B5398187.png)
![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-[(4-oxo-1,4-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5398188.png)
![N-[rel-(1R,3R)-3-aminocyclopentyl]-2-oxo-2-phenylacetamide hydrochloride](/img/structure/B5398194.png)
![N-(3-methyl-1-pyridin-3-ylbutyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5398199.png)
![2-{[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]amino}-2-methylpropanamide](/img/structure/B5398202.png)
![1-(4-nitrophenyl)-4-[3-(3-nitrophenyl)acryloyl]piperazine](/img/structure/B5398208.png)
![3-methyl-5-[2-(3-phenyl-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5398211.png)

![methyl {[5-(4,5-dimethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5398220.png)
![1-benzyl-4-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}piperazine oxalate](/img/structure/B5398225.png)
![7-(2-methoxyphenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5398234.png)
![2-[(2-butyl-1H-imidazol-4-yl)methyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5398245.png)
![N-(3-fluorophenyl)-2-(1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidin]-1'-yl)-2-oxoacetamide](/img/structure/B5398251.png)
![1-methyl-1'-[(5-methyl-1H-indazol-3-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5398268.png)